Cas no 1805220-17-0 (Methyl 3-bromo-6-methyl-2-nitrobenzoate)

Methyl 3-bromo-6-methyl-2-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-6-methyl-2-nitrobenzoate
-
- インチ: 1S/C9H8BrNO4/c1-5-3-4-6(10)8(11(13)14)7(5)9(12)15-2/h3-4H,1-2H3
- InChIKey: WHLIZHLOCOKRDX-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(C)=C(C(=O)OC)C=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 265
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 72.1
Methyl 3-bromo-6-methyl-2-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015495-1g |
Methyl 3-bromo-6-methyl-2-nitrobenzoate |
1805220-17-0 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Methyl 3-bromo-6-methyl-2-nitrobenzoate 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
Methyl 3-bromo-6-methyl-2-nitrobenzoateに関する追加情報
Methyl 3-Bromo-6-Methyl-2-Nitrobenzoate: A Comprehensive Overview
Methyl 3-bromo-6-methyl-2-nitrobenzoate, also known by its CAS number CAS No: 1805220-17-0, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a methyl group, a bromine atom, and a nitro group attached to a benzoate ring. The combination of these functional groups imparts distinctive chemical properties, making it a valuable component in various research and industrial applications.
The synthesis of methyl 3-bromo-6-methyl-2-nitrobenzoate involves a series of carefully controlled reactions, including nitration, bromination, and esterification processes. Recent advancements in synthetic methodologies have enabled the production of this compound with high purity and yield, facilitating its use in diverse applications. Researchers have explored its potential in areas such as drug development, agrochemicals, and advanced materials.
One of the most promising applications of methyl 3-bromo-6-methyl-2-nitrobenzoate lies in its role as an intermediate in the synthesis of bioactive compounds. The nitro group is known to exhibit strong electron-withdrawing effects, which can enhance the reactivity of the molecule in various chemical transformations. This property has been exploited in the development of novel pharmaceutical agents targeting specific biological pathways.
In addition to its role in drug discovery, methyl 3-bromo-6-methyl-2-nitrobenzoate has shown potential in the field of agrochemistry. Its ability to interact with plant enzymes and influence metabolic pathways makes it a candidate for developing new classes of pesticides and herbicides. Recent studies have demonstrated its efficacy in controlling certain agricultural pests without adverse effects on non-target species.
The environmental impact of methyl 3-bromo-6-methyl-2-nitrobenzoate has also been a focus of recent research. Scientists are investigating its biodegradation pathways and assessing its potential risks to aquatic ecosystems. Preliminary findings suggest that under specific conditions, the compound can undergo rapid microbial degradation, reducing its persistence in the environment.
From a materials science perspective, methyl 3-bromo-6-methyl-2-nitrobenzoate exhibits interesting optical and electronic properties due to its conjugated aromatic system. These characteristics make it a candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Ongoing research aims to optimize its performance for these purposes.
In conclusion, methyl 3-bromo-6-methyl-2-nitrobenzoate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings for years to come.
1805220-17-0 (Methyl 3-bromo-6-methyl-2-nitrobenzoate) 関連製品
- 1261478-53-8(4,2',4',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)
- 2227930-62-1(tert-butyl 2-(2S)-2-hydroxypropylmorpholine-4-carboxylate)
- 899365-18-5(2-(5-chloro-2-ethoxyphenyl)pyrrolidine)
- 37749-86-3(Cyclohexanone, 2-(tetrahydro-2H-pyran-2-yl)-)
- 2138069-17-5(methyl({2-propoxybicyclo2.2.2octan-2-yl}methyl)amine)
- 200503-12-4(Dipyrido[3,2-a:2',3'-c]phenazine, 10,13-dibromo-)
- 98639-99-7(1H-Indole-3-acetic acid, 4,5-dichloro-)
- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)
- 251097-78-6(3-[(2,6-DICHLOROBENZYL)SULFONYL]-N-(4-METHYLPHENYL)-2-THIOPHENECARBOXAMIDE)
- 618419-38-8(N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide)



